Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

Catalog No.
S727053
CAS No.
96722-48-4
M.F
C10H11ClN2O2
M. Wt
226.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, M...

CAS Number

96722-48-4

Product Name

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

IUPAC Name

methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

InChI

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9-

InChI Key

ABRATOLIWLJHJQ-LCYFTJDESA-N

SMILES

CC1=CC=CC=C1NN=C(C(=O)OC)Cl

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)OC)Cl

Isomeric SMILES

CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl

Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester

Scientific Field: This compound is studied in the field of Chemistry, specifically in the area of Molecular Structure and Spectroscopy .

Application Summary: This compound is used in the study of molecular structures and their electron ionization .

Methods of Application: The compound is analyzed using Mass Spectrometry and Gas Chromatography .

Results or Outcomes: The results of these studies provide valuable data on the mass spectrum and electron ionization properties of the compound .

Phenoxy Acetamide Derivatives

Scientific Field: Phenoxy acetamide and its derivatives are studied in the field of Medicinal Chemistry .

Application Summary: These compounds are synthesized and studied for their potential as therapeutic candidates .

Methods of Application: The synthesis of these compounds involves various chemical techniques and computational chemistry applications .

Results or Outcomes: The results of these studies contribute to the design and development of new pharmaceutical compounds .

Reactions of Esters

Scientific Field: This application falls under the field of Organic Chemistry .

Application Summary: Esters, including acetic acid esters, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .

Methods of Application: The ester is heated with a large excess of water containing a strong-acid catalyst.

Results or Outcomes: The products of this reaction are a carboxylic acid and an alcohol .

Synthesis of Acetic Acid Derivatives

Scientific Field: This application is in the field of Synthetic Organic Chemistry .

Application Summary: Acetic acid derivatives, such as “Acetic acid, 2-chloro-2- [2- (4-methoxyphenyl)hydrazinylidene], ethyl ester”, can be synthesized from other compounds .

Methods of Application: The specific methods of synthesis would depend on the starting materials and the desired product .

Results or Outcomes: The outcome of this application is the successful synthesis of a specific acetic acid derivative .

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is an organic compound with the molecular formula C10H11ClN2O2C_{10}H_{11}ClN_{2}O_{2} and a molecular weight of 226.66 g/mol. This compound belongs to the class of hydrazones, characterized by the presence of the hydrazone functional group R1R2C=NNH2R_1R_2C=NNH_2. The compound is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. Its structure includes a chloro substituent and a methyl ester, which contribute to its chemical reactivity and biological activity.

  • Potential skin and eye irritation due to the presence of the hydrazono group [].
  • Possible respiratory tract irritation if inhaled as a dust or vapor [].

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.
  • Oxidation: The compound can be oxidized to form azo compounds.
  • Reduction: It can undergo reduction to yield various hydrazine derivatives.
  • Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

The biological activity of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is notable in biochemical studies. It has been shown to influence cellular processes such as signaling pathways and gene expression. The compound interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation. Its unique structure allows it to act as a probe in biochemical assays, providing insights into enzyme activity and cellular metabolism.

The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves:

  • Condensation Reaction: The initial step involves the condensation of 2-methylphenylhydrazine with chloroacetic acid.
  • Esterification: This is followed by esterification with methanol, often catalyzed by sulfuric acid under reflux conditions to ensure complete conversion .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control of reaction parameters.

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester has various applications:

  • In Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • In Biology: It is utilized in studies related to enzyme inhibition and as a biochemical probe.
  • In Industry: The compound finds use in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester reveal its potential effects on biological systems. Research indicates that it can modulate enzyme activities and influence cellular signaling pathways. These interactions make it a valuable compound for studying biochemical mechanisms and developing therapeutic agents.

Several compounds share structural similarities with Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl EsterC10H11ClN2O2C_{10}H_{11}ClN_{2}O_{2}Contains a para-chloro substituent
Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl EsterC11H13ClN2O2C_{11}H_{13}ClN_{2}O_{2}Has an ethyl ester group
Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl ChlorideC10H10ClN3OC_{10}H_{10}ClN_{3}OFeatures a methoxy group instead of methyl

These compounds highlight the diversity within hydrazone derivatives while showcasing the unique chloro and methyl ester functionalities present in Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester .

XLogP3

4.1

Dates

Modify: 2023-08-15

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